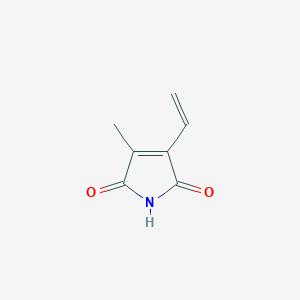
Methylvinylmaleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylvinylmaleimide, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
2.1 Phototherapy for Hyperbilirubinemia
Methylvinylmaleimide has been identified as a product of bilirubin photooxidation during phototherapy for jaundiced infants. In clinical studies, urine samples from neonates undergoing phototherapy revealed the presence of this compound, indicating its formation through metabolic pathways associated with bilirubin degradation . This suggests potential applications in monitoring bilirubin levels and assessing treatment efficacy.
Table 2: Detection of this compound in Urine Samples
| Sample Type | Concentration Detected (mg/dL) | Time Post-Therapy (hours) |
|---|---|---|
| Jaundiced Infant | 0.5 | 4 |
| Control Group | None | N/A |
Chemical Stability and Degradation
3.1 Stability Studies
Research into the stability of this compound under various conditions has shown that it can degrade into other compounds when exposed to oxidative environments or high temperatures. A study on heme degradation pathways indicated that this compound might form under specific oxidative conditions, although it was not detected in all experimental setups . Understanding these degradation pathways is crucial for its application in both materials science and pharmacology.
Table 3: Conditions Affecting Stability of this compound
| Condition | Stability Outcome |
|---|---|
| Oxidative Environment | Degradation observed |
| High Temperature (95°C) | Rapid degradation |
| Neutral pH (7.4) | Stable under controlled conditions |
Propiedades
Número CAS |
21494-90-6 |
|---|---|
Fórmula molecular |
C7H7NO2 |
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
3-ethenyl-4-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C7H7NO2/c1-3-5-4(2)6(9)8-7(5)10/h3H,1H2,2H3,(H,8,9,10) |
Clave InChI |
LMEHYWBHZXZJNJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NC1=O)C=C |
SMILES canónico |
CC1=C(C(=O)NC1=O)C=C |
Key on ui other cas no. |
21494-90-6 |
Sinónimos |
3-methyl-2-vinylmaleimide methylvinylmaleimide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















